Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate
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Overview
Description
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
The synthesis of diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate can be achieved through several methods. Another method includes metal-mediated coupling with dialkyl phosphite . Industrial production often relies on these methods due to their efficiency and scalability.
Chemical Reactions Analysis
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate group into a phosphonic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents to modify the phosphonate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: It is explored for its potential as a drug candidate due to its unique biological properties.
Mechanism of Action
The mechanism of action of diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Diethyl (2-hydroxy-3,3-dimethylbutyl)phosphonate can be compared with other phosphonate compounds such as:
- Diethyl phosphonate
- Ethyl phenylphosphonate
- Diethyl phenylphosphonate
These compounds share similar chemical properties but differ in their specific substituents and applications. This compound is unique due to its specific hydroxy and dimethylbutyl substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
204690-35-7 |
---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H23O4P/c1-6-13-15(12,14-7-2)8-9(11)10(3,4)5/h9,11H,6-8H2,1-5H3 |
InChI Key |
QVQVUSYQGBYBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C(C)(C)C)O)OCC |
Origin of Product |
United States |
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